molecular formula C22H22N4O3S B11261289 2,4-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

2,4-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11261289
M. Wt: 422.5 g/mol
InChI Key: SLVWDWIATMHSET-UHFFFAOYSA-N
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Description

2,4-DIMETHOXY-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole and thiazole ring fused together, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2,4-DIMETHOXY-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the proper formation of the desired product.

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction to industrial levels.

Chemical Reactions Analysis

2,4-DIMETHOXY-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the nitro groups or other reducible functionalities present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines. This can be achieved using reagents like sodium iodide or ammonia under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can result in halogenated or aminated derivatives.

Scientific Research Applications

2,4-DIMETHOXY-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. Researchers are investigating its efficacy in treating various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4-DIMETHOXY-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The triazole and thiazole rings in the compound can bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological pathways, resulting in the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties.

Comparison with Similar Compounds

Similar compounds to 2,4-DIMETHOXY-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE include other triazolothiazole derivatives. These compounds share the triazole-thiazole core structure but differ in their substituents. Some examples include:

The uniqueness of 2,4-DIMETHOXY-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE lies in its specific substituents, which confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2,4-dimethoxy-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide

InChI

InChI=1S/C22H22N4O3S/c1-14-6-4-5-7-17(14)20-24-22-26(25-20)15(13-30-22)10-11-23-21(27)18-9-8-16(28-2)12-19(18)29-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)

InChI Key

SLVWDWIATMHSET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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